Lith-O-Asp
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Overview
Description
Lith-O-Asp is a sialyltransferase inhibitor with an IC50 value ranging from 12 to 37 μM . Sialyltransferases are enzymes that transfer sialic acid to glycoproteins and glycolipids, which play a crucial role in various biological processes, including cell-cell interactions, immune responses, and cancer metastasis .
Preparation Methods
The synthesis of Lith-O-Asp involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lith-O-Asp undergoes various chemical reactions, primarily focusing on its inhibitory activity against sialyltransferases . The compound does not show significant growth inhibition effects on different cancer cell lines at tested doses of 10, 30, and 60 μM . Common reagents and conditions used in these reactions include DMSO as a solvent and specific concentrations of this compound . The major products formed from these reactions are the inhibited forms of sialyltransferases, which result in decreased sialylation of glycoproteins .
Scientific Research Applications
Lith-O-Asp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In cancer research, this compound has been shown to reduce the activity of sialyltransferases, thereby inhibiting cancer cell metastasis and angiogenesis . It has also been used in studies to understand the role of sialylation in various biological processes and to develop potential therapeutic strategies targeting sialyltransferases .
Mechanism of Action
Lith-O-Asp exerts its effects by inhibiting the activity of sialyltransferases, which are responsible for the transfer of sialic acids to glycoproteins . This inhibition leads to a decrease in the sialylation of glycoproteins, affecting various cellular processes such as cell adhesion, migration, and signaling . The molecular targets of this compound include sialyltransferases such as ST3Gal I, ST3Gal III, and ST6GalI . The pathways involved in its mechanism of action include the FAK/paxillin signaling pathway, which is crucial for cancer cell metastasis and angiogenesis .
Comparison with Similar Compounds
Lith-O-Asp is unique among sialyltransferase inhibitors due to its specific inhibitory activity and its ability to reduce cancer cell metastasis and angiogenesis . Similar compounds include other sialyltransferase inhibitors, such as 3Fax-Neu5Ac and P-3Fax-Neu5Ac, which also target sialyltransferases but may have different inhibitory profiles and biological effects . This compound’s distinct mechanism of action and its effectiveness in reducing metastasis make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-CNZWOIIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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